molecular formula C19H11BrN4 B2856452 2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile CAS No. 882223-46-3

2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile

Cat. No.: B2856452
CAS No.: 882223-46-3
M. Wt: 375.229
InChI Key: KVXVIYRXZKJJRU-UHFFFAOYSA-N
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Description

2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a phenylpyrazol group, and a propanedinitrile moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile typically involves the reaction of 3-bromobenzaldehyde with phenylhydrazine to form 3-(3-bromophenyl)-1-phenylpyrazole. This intermediate is then reacted with malononitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The bromophenyl and phenylpyrazol groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-phenylpyrazole
  • 2-[[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile
  • 3-(3-Chlorophenyl)-1-phenylpyrazole

Uniqueness

2-{[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}propanedinitrile is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the propanedinitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11BrN4/c20-17-6-4-5-15(10-17)19-16(9-14(11-21)12-22)13-24(23-19)18-7-2-1-3-8-18/h1-10,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXVIYRXZKJJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Br)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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